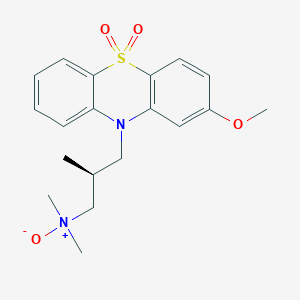Levomepromazine Sulfone N-Oxide
CAS No.:
Cat. No.: VC17975258
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H24N2O4S |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
| Standard InChI | InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | UUOHRDSNBFFKHG-AWEZNQCLSA-N |
| Isomeric SMILES | C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
| Canonical SMILES | CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Levomepromazine Sulfone N-Oxide is defined by its systematic IUPAC name and CAS registry number 2724689-26-1 . The compound’s structure incorporates a phenothiazine backbone modified with a sulfone group () and an N-oxide functional group (). This dual oxidation distinguishes it from related metabolites such as levomepromazine sulfoxide (CAS 71771834), which contains only a single sulfoxide group () . The molecular formula confirms the presence of 19 carbon, 24 hydrogen, 2 nitrogen, 4 oxygen, and 1 sulfur atoms, arranged to confer stability and polarity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2724689-26-1 |
| Molecular Formula | |
| Molecular Weight | 376.47 g/mol |
| Synonyms | Levomepromazine N,S,S-Trioxide |
Synthesis and Manufacturing
Production Challenges
As a "made-to-order" product, Levomepromazine Sulfone N-Oxide requires customized synthesis batches, leading to extended lead times and costs exceeding €800 per 25 mg . Regulatory restrictions further complicate production; suppliers like LGC Standards classify it as a controlled substance, mandating permits and BSL certifications for handling .
Applications in Pharmaceutical Analysis
Role as a Reference Standard
In quality control laboratories, Levomepromazine Sulfone N-Oxide is employed to validate analytical methods (e.g., HPLC, LC-MS) for detecting impurities in levomepromazine formulations. Its presence in drug products, even at trace levels (≤0.1%), necessitates rigorous monitoring due to potential toxicity or altered pharmacokinetics .
| Aspect | Detail |
|---|---|
| Regulatory Status | Controlled substance; requires export/import permits |
| Shelf Life | Limited (exact duration unspecified; batch-specific expiry provided) |
| Shipping Restrictions | Prohibited via standard freight; specialized carriers required |
Comparative Analysis with Related Compounds
Levomepromazine Sulfoxide vs. Sulfone N-Oxide
Levomepromazine sulfoxide (CAS 71771834) shares the phenothiazine core but lacks the N-oxide group. With a molecular formula of , it is less polar and exhibits distinct chromatographic retention times, aiding in analytical differentiation .
Promethazine Sulfoxide N-Oxide
Promethazine’s analog (CAS 1135334-50-7) demonstrates similar functionalization but features a shorter alkyl chain (), underscoring structure-activity relationships in phenothiazine pharmacology .
Future Directions and Research Gaps
Despite its specialized use, Levomepromazine Sulfone N-Oxide exemplifies the need for robust impurity profiling in drug development. Open areas include:
-
Synthetic Optimization: Developing cost-effective, scalable synthesis routes.
-
Toxicological Profiling: Assessing long-term stability and toxicity in biological systems.
-
Regulatory Harmonization: Streamlining global classification to facilitate research access.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume